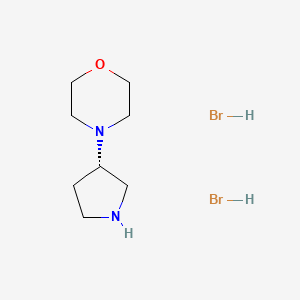
2,4-Dibromo-N-(3-fluorobenzyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-N-(3-fluorobenzyl)aniline is an organic compound with the molecular formula C13H10Br2FN It is a derivative of aniline, where the aniline ring is substituted with two bromine atoms at the 2 and 4 positions and a 3-fluorobenzyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-(3-fluorobenzyl)aniline typically involves the bromination of N-(3-fluorobenzyl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-N-(3-fluorobenzyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
2,4-Dibromo-N-(3-fluorobenzyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-N-(3-fluorobenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromoaniline: Similar structure but lacks the 3-fluorobenzyl group.
2,4-Dibromo-N-methylaniline: Similar structure but has a methyl group instead of the 3-fluorobenzyl group.
2,4-Dibromo-N-phenylaniline: Similar structure but has a phenyl group instead of the 3-fluorobenzyl group.
Uniqueness
2,4-Dibromo-N-(3-fluorobenzyl)aniline is unique due to the presence of both bromine and fluorine substituents, which impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H10Br2FN |
|---|---|
Peso molecular |
359.03 g/mol |
Nombre IUPAC |
2,4-dibromo-N-[(3-fluorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H10Br2FN/c14-10-4-5-13(12(15)7-10)17-8-9-2-1-3-11(16)6-9/h1-7,17H,8H2 |
Clave InChI |
BGTQJNAPVVUHJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CNC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)
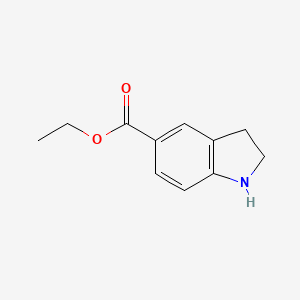
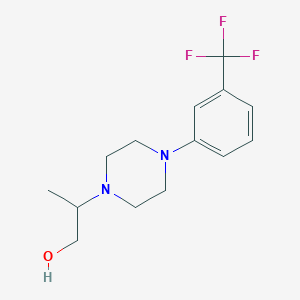
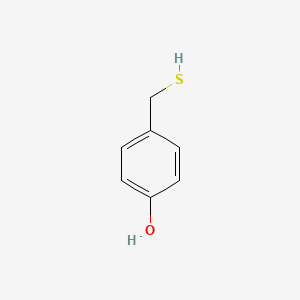
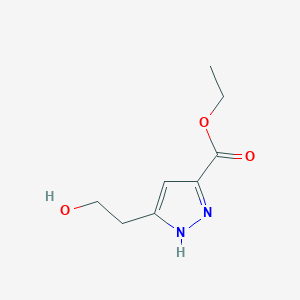


![2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B13353354.png)

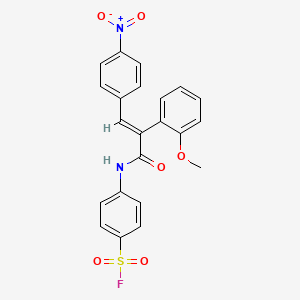
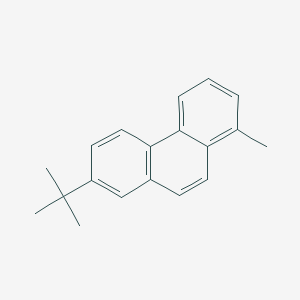
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13353365.png)
